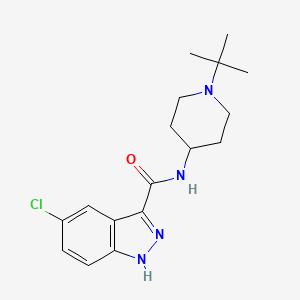![molecular formula C19H25ClN4O2 B7359446 5-chloro-N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359446.png)
5-chloro-N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide, also known as JNJ-40411813, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indazole carboxamides and has shown promising results in preclinical studies for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 5-chloro-N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of neurotransmitter signaling in the brain.
Biochemical and physiological effects:
5-chloro-N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, reducing inflammation by inhibiting the production of pro-inflammatory cytokines, and improving cognitive function by enhancing neurotransmitter signaling in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-chloro-N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide is its high potency and selectivity for its target enzymes and proteins. This makes it an ideal compound for studying the biochemical and physiological effects of modulating these targets. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 5-chloro-N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide. One area of interest is its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its potential use as a tool for studying the role of PDE10A in various cellular processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 5-chloro-N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide involves a multi-step process that starts with the reaction of 5-chloro-1H-indazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-ethylbutanoyl)-4-piperidinamine in the presence of triethylamine to yield the desired product.
Applications De Recherche Scientifique
5-chloro-N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function.
Propriétés
IUPAC Name |
5-chloro-N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O2/c1-3-12(4-2)19(26)24-9-7-14(8-10-24)21-18(25)17-15-11-13(20)5-6-16(15)22-23-17/h5-6,11-12,14H,3-4,7-10H2,1-2H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEHESCVDNGMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(CC1)NC(=O)C2=NNC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359364.png)
![N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359380.png)
![5-methoxy-2-[[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B7359387.png)
![2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide](/img/structure/B7359391.png)

![N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7359398.png)
![2-[4-(5-Ethylthiophen-2-yl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B7359414.png)
![N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359421.png)


![5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359435.png)
![5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359439.png)
![5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359448.png)
